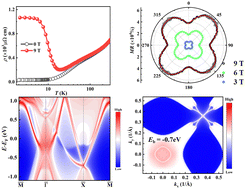Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide†
Physical Chemistry Chemical Physics Pub Date: 2023-09-05 DOI: 10.1039/D3CP03480A
Abstract
PrBi, a sister member of the rare-earth monopnictide family, is an excellent candidate for studying extreme magnetoresistance and nontrivial topological electronic states. In this study, we perform angular magnetoresistance measurements as well as bulk and surface band structure calculations on this compound. PrBi's magnetoresistance is revealed to be significantly angle-dependent and shows a fourfold symmetry as always observed in the nonmagnetic isostructural counterparts, including LaSb, LaBi, and LuBi. Its angular magnetoresistance can be reproduced well using the semiclassical two-band model. The deduced parameters suggest that PrBi hosts an elongated electron pocket with a mobility anisotropy of ∼3.13 and is slightly uncompensated in its carrier concentration. Our bulk and surface band structure calculations confirm the anisotropic electronic features. Moreover, we reveal that a nodal-line-shaped surface state appears at the ![[X with combining macron]](https://www.rsc.org/images/entities/i_char_0058_0304.gif) point, and is associated with the quadratic dispersion along the
point, and is associated with the quadratic dispersion along the ![[capital Gamma, Greek, macron]](https://www.rsc.org/images/entities/i_char_e0ba.gif) –
–![[X with combining macron]](https://www.rsc.org/images/entities/i_char_0058_0304.gif) direction, and the linear type-I Dirac dispersion along the
direction, and the linear type-I Dirac dispersion along the ![[X with combining macron]](https://www.rsc.org/images/entities/i_char_0058_0304.gif) –
–![[M with combining macron]](https://www.rsc.org/images/entities/i_char_004d_0304.gif) direction. Owing to the type-I Dirac dispersion feature, PrBi could serve as a promising material platform for studying many unexpected physical properties, such as the highly anisotropic transport and valley polarization of electrons.
direction. Owing to the type-I Dirac dispersion feature, PrBi could serve as a promising material platform for studying many unexpected physical properties, such as the highly anisotropic transport and valley polarization of electrons.


Recommended Literature
- [1] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [2] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [3] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [4] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [5] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [6] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [7] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†
- [8] Front cover
- [9] Boosting the photogenerated charge separation of g-C3N4 by constructing a Ni@Ni2P cocatalyst with a core–shell structure†
- [10] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†










